An In-depth Technical Guide to 3,4-Dibromofuran-2-carbaldehyde: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3,4-Dibromofuran-2-carbaldehyde: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3,4-dibromofuran-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its molecular structure, a robust synthetic pathway, detailed characterization, and its potential applications as a versatile intermediate in the synthesis of complex organic molecules.
Introduction: The Strategic Value of Polysubstituted Furans
Furan and its derivatives are cornerstone scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of functional groups on the furan ring allows for precise control over the molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. The subject of this guide, 3,4-dibromofuran-2-carbaldehyde, is a trifunctionalized furan offering three distinct points for chemical modification: the aldehyde group at the C2 position, and bromine atoms at the C3 and C4 positions. This arrangement makes it a highly valuable intermediate for the construction of complex molecular architectures.
The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The two bromine atoms can be selectively addressed through various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This trifunctional nature enables a modular approach to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.[1]
Molecular Structure and Physicochemical Properties
3,4-Dibromofuran-2-carbaldehyde possesses a planar five-membered furan ring with two bromine atoms attached to the C3 and C4 positions and a carbaldehyde (formyl) group at the C2 position.
Structural Details:
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Molecular Formula: C₅H₂Br₂O₂
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Molecular Weight: 253.88 g/mol [2]
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IUPAC Name: 3,4-dibromofuran-2-carbaldehyde
Predicted Physicochemical Properties:
The properties of 3,4-dibromofuran-2-carbaldehyde can be inferred from its structural analogues, such as 3,4-dibromofuran and other brominated furan-2-carbaldehydes.
| Property | Predicted Value/Observation | Rationale/Reference Compound |
| Appearance | Colorless to pale yellow solid or oil | Based on 3,4-dibromofuran (colorless to brown liquid) and other furan aldehydes.[1] |
| Melting Point | Expected to be a low-melting solid | Analogy with 4,5-dibromofuran-2-carbaldehyde.[2] |
| Boiling Point | > 166 °C (Boiling point of 3,4-dibromofuran) | The addition of the aldehyde group will increase the boiling point.[1] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF) | Typical for small organic molecules of this nature. |
Synthesis of 3,4-Dibromofuran-2-carbaldehyde
The most logical and efficient synthetic route to 3,4-dibromofuran-2-carbaldehyde is the formylation of commercially available 3,4-dibromofuran using the Vilsmeier-Haack reaction. This reaction is a well-established method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[3][4][5]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4][6] The electron-rich furan ring of the starting material, 3,4-dibromofuran, acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
The formylation is expected to occur at the C2 position of the 3,4-dibromofuran ring, as this position is activated for electrophilic substitution and is sterically more accessible than the C5 position, which is flanked by a bromine atom.
Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Dibromofuran
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Purity | Supplier |
| 3,4-Dibromofuran | 32460-02-9 | C₄H₂Br₂O | ≥ 98% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | ≥ 99.8% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | ≥ 99% | Commercially Available |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | ≥ 99.8% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (NaHCO₃) | NaHCO₃ | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | - | Commercially Available |
Equipment:
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Three-necked round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
-
Nitrogen or Argon inlet
-
Ice bath
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Rotary evaporator
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Standard laboratory glassware for workup and purification
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Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF via the dropping funnel, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is often indicated by the formation of a solid or a viscous liquid.
-
Formylation Reaction: Dissolve 3,4-dibromofuran (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3,4-dibromofuran-2-carbaldehyde.
Synthetic Workflow Diagram
Caption: Vilsmeier-Haack synthesis of 3,4-Dibromofuran-2-carbaldehyde.
Characterization and Spectroscopic Analysis
The structure of the synthesized 3,4-dibromofuran-2-carbaldehyde can be unequivocally confirmed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons on the furan ring, and a singlet in the downfield region for the aldehyde proton.
-
Aldehyde Proton (CHO): A singlet is expected around δ 9.5-10.0 ppm. The aldehyde proton signal in furan-2-carbaldehyde appears at δ 9.64 ppm.[7]
-
Furan Ring Protons: The proton at the C5 position will appear as a singlet in the aromatic region, likely around δ 7.0-7.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
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Aldehyde Carbonyl (C=O): A signal is expected in the range of δ 175-185 ppm.
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Furan Ring Carbons: Four distinct signals are expected for the carbons of the furan ring. The carbon bearing the aldehyde group (C2) will be significantly downfield. The carbons attached to the bromine atoms (C3 and C4) will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1670-1700 cm⁻¹. For furan-2-carbaldehyde, this band appears around 1687 cm⁻¹.[7]
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C-H Stretch (Aldehyde): Two weak bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹.
-
C-Br Stretch: Absorption bands in the fingerprint region (below 1000 cm⁻¹) will indicate the presence of carbon-bromine bonds.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
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Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peaks will be observed at m/z values corresponding to the different isotopic combinations of bromine.
Reactivity and Applications in Drug Development
3,4-Dibromofuran-2-carbaldehyde is a versatile building block with significant potential in medicinal chemistry and drug development. The three functional groups can be manipulated to generate a diverse library of compounds for biological screening.
Transformations of the Aldehyde Group
The aldehyde functionality is a gateway to numerous chemical transformations, including:
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Reductive Amination: To introduce a variety of amine-containing side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes and extend carbon chains.
-
Condensation Reactions: With active methylene compounds to form α,β-unsaturated systems.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding alcohol.
Cross-Coupling Reactions of the C-Br Bonds
The two bromine atoms at the C3 and C4 positions can be selectively or sequentially functionalized using palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, leading to highly substituted furan derivatives. The differential reactivity of the C3-Br and C4-Br bonds could potentially be exploited for selective functionalization.
Potential Therapeutic Applications
Substituted furans are present in a wide range of biologically active compounds. By using 3,4-dibromofuran-2-carbaldehyde as a scaffold, novel analogues of existing drugs or entirely new chemical entities can be synthesized and evaluated for a variety of therapeutic targets, including:
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Antimicrobial agents
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Anticancer agents
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Anti-inflammatory agents
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CNS-active agents
Logical Relationship Diagram for Applications
Caption: Reactivity and application pathways of the core molecule.
Conclusion
3,4-Dibromofuran-2-carbaldehyde represents a strategically important and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. The synthetic route via the Vilsmeier-Haack reaction is robust and scalable, and the structure of the product can be readily confirmed by standard spectroscopic methods. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and utilize this valuable chemical intermediate in their research endeavors.
References
-
PubChem. (n.d.). 3,4-Dibromofuran. National Center for Biotechnology Information. Retrieved from [Link]
-
Weiss, D., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653. Available at: [Link]
-
de Assis, F. F., et al. (2013). Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins. ResearchGate. Available at: [Link]
-
Lead Sciences. (n.d.). 3,4-Dibromothiophene-2-carbaldehyde. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II). CORE. Available at: [Link]
-
Liu, Z., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports, 8(1), 8381. Available at: [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum (in CDCl₃) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
Padwa, A., et al. (2003). Novel reaction of 3,4-dibromofuran with azo diesters to give tetrahydropyridazinones. RSC Advances. Available at: [Link]
- Google Patents. (2013). US20130317239A1 - Method for producing 2-furaldehyde.
-
PubChem. (n.d.). 4,5-Dibromofuran-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available at: [Link]
-
Narayanaswami, S., et al. (1984). Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Tee, O. S., & Swedlund, B. E. (1983). On the reaction of furan with bromine in aqueous solution. Observation of the slow hydration of malealdehyde. Canadian Journal of Chemistry, 61(10), 2171-2178. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
-
Joule, J. A. (n.d.). Heterocyclic Chemistry. University of Manchester. Retrieved from [Link]
-
Akamanchi, K. G., & Chaudhari, B. A. (1995). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 34B(6), 503-505. Available at: [Link]
-
Istasse, T. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. Available at: [Link]
-
Clementi, S., et al. (1973). Relative Reactivities and Activation Parameters for the Vilsmeier-Haack Formylation of Five-membered Heteroaromatic Compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1675-1678. Available at: [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5-Dibromofuran-2-carbaldehyde | C5H2Br2O2 | CID 1085228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
